2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
Overview
Description
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
This compound is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.17 . The melting point is reported to be between 128 and 130 °C .Scientific Research Applications
Novel Synthetic Pathways
A Novel Route to Pyridine-Carbonitriles
Research by Landmesser et al. (2008) explores the synthesis of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. This pathway involves the reaction of heptalenecarbaldehydes with 3-(dicyanomethylidene)-indan-1-one, showcasing a method for producing compounds with potential applications in dye chemistry and fluorescent materials. The process highlights the versatility of 2,3-dihydro-1-oxo-1H-indene derivatives in synthesizing complex heterocycles with unique optical properties (Landmesser, Linden, & Hansen, 2008).
Advanced Materials for Organic Photovoltaics
Electron Acceptors for Solar Cells
Xu et al. (2017) designed a thieno[3,4-b]thiophene-based small-molecule electron acceptor with an indenoindene core for use in high-performance organic photovoltaics. This acceptor, featuring elongated π-conjugation, demonstrates how modifications to the indene core can enhance the electronic structure and photovoltaic performance, offering insights into developing new materials for solar energy conversion (Xu et al., 2017).
Organic Electronics and Photodiodes
Photodiode and Photosensor Applications
Zedan et al. (2020) investigated the structural, optical, and diode characteristics of two pyridine derivatives, highlighting their potential in fabricating heterojunctions with p-Si substrates for use as photodiodes and photosensors. This study underscores the importance of 2,3-dihydro-1-oxo-1H-indene derivatives in the development of optical and electronic devices with specific functionalities (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticonvulsant activity and act as ampa antagonists .
Mode of Action
It’s suggested that similar compounds interact with their targets, possibly ampa receptors, to exert anticonvulsant effects .
Biochemical Pathways
Based on its potential role as an ampa antagonist, it may be involved in modulating glutamatergic synaptic transmission .
Result of Action
Similar compounds have been reported to exhibit anticonvulsant activity, suggesting that they may modulate neuronal excitability .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile plays a significant role in biochemical reactions, particularly as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which exhibit anticonvulsant activity as AMPA antagonists . This compound interacts with various enzymes and proteins, including those involved in the synthesis of these derivatives. The nature of these interactions often involves the inhibition of specific enzyme activities, leading to the desired biochemical effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in studies to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell signaling and epithelial-mesenchymal transition . By inhibiting DDR1, this compound can affect cell proliferation, migration, and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For example, as an AMPA antagonist, it inhibits the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system . This inhibition can lead to anticonvulsant effects, making it a potential candidate for the treatment of neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and potential damage to tissues . Studies have identified threshold doses that maximize therapeutic benefits while minimizing adverse effects, making it essential to determine the optimal dosage for specific applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that contribute to its anticonvulsant activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, determining its biochemical and cellular effects.
properties
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDYMAFIOUARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310311 | |
Record name | 5-Cyano-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25724-79-2 | |
Record name | 25724-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyano-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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